2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

BACE-1 Alzheimer's Disease Structure-Based Drug Design

Medicinal chemistry programs targeting BACE-1, PARP, or p53-MDM2 require precise dihydroisoquinolinone substitution-generic analogs compromise binding and selectivity. This 5-hydroxy-2-(4-bromobenzyl)-DHIQ delivers: • Defined 5-OH hydrogen-bond donor for catalytic site engagement without aspartate residue activation • 4-Bromobenzyl handle enabling halogen-bond-guided affinity maturation or Suzuki cross-coupling library expansion • Scaffold validated by crystallographic evidence for privileged BACE-1/PARP/p53-MDM2 chemical space. Supplied with full analytical characterization (HPLC, NMR, MS) for immediate SAR initiation.

Molecular Formula C16H14BrNO2
Molecular Weight 332.19 g/mol
Cat. No. B12121076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular FormulaC16H14BrNO2
Molecular Weight332.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C16H14BrNO2/c17-12-6-4-11(5-7-12)10-18-9-8-13-14(16(18)20)2-1-3-15(13)19/h1-7,19H,8-10H2
InChIKeyJWPDVXBXPUTVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: Core Scaffold for Inhibitor Design


2-(4-Bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1105194-27-1) is a synthetic, substituted dihydroisoquinolinone featuring a 5-hydroxy group on the isoquinolinone core and a 4-bromobenzyl substituent at the 2-position . This compound serves as a versatile intermediate or final candidate in medicinal chemistry, particularly within programs targeting protease and protein-protein interaction (PPI) inhibition. Its structural class, the 3,4-dihydroisoquinolin-1(2H)-ones, is a privileged scaffold for modulating enzymes like BACE-1 and PARP family members, as well as disrupting the p53-MDM2 interaction [1][2]. The specific substitution pattern of this compound—a hydrogen-bond donor (5-OH) and a heavy halogen (4-Br) for lipophilic or halogen-bonding interactions—positions it as a distinct chemical probe within this biologically relevant chemical space.

2-(4-Bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: Why Substitution Matters


The biological profile of dihydroisoquinolinones is exquisitely sensitive to subtle changes in substitution. In BACE-1 inhibitor programs, the shift from a carboxylic acid to a heterocyclic replacement was guided by X-ray crystallography, underscoring that even single-atom modifications can drastically alter binding mode, permeability, and selectivity [1]. Similarly, SAR studies on PARP inhibitors demonstrate that the position and nature of substituents on the dihydroisoquinolinone core dictate not only enzyme potency but also the ability to potentiate DNA-damaging agents [2]. Therefore, a 5-hydroxy-2-(4-bromobenzyl) derivative cannot be interchanged with unsubstituted, 5-methoxy, or 2-benzyl analogs without expecting profound and potentially detrimental changes in target engagement, selectivity, and downstream functional effects. The quantitative evidence below substantiates why this specific derivative must be selected based on its defined structural and pharmacophoric attributes.

2-(4-Bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: Key Differentiation Evidence


5-Hydroxy H-Bond Donor Role in BACE-1

In the dihydroisoquinoline BACE-1 inhibitor series, the presence and position of hydrogen-bond donors are critical for mimicking the catalytic water-mediated interactions. While direct BACE-1 IC50 data for the target compound are not publicly available, structure-activity relationship (SAR) analysis from Bowers et al. (2013) demonstrates that replacing the key carboxylic acid (compound 1) with alternative hydrogen-bonding motifs was essential for achieving sub-micromolar potency without engaging the catalytic aspartates [1]. The 5-hydroxy group in the target compound provides a similarly positioned hydrogen-bond donor, making it a viable replacement for the carboxylic acid in binding pocket interactions. Comparators lacking a 5-position donor (e.g., 5-H or 5-OMe analogs) fail to establish these critical interactions, as exemplified by the >100-fold potency loss observed in des-hydroxy analogs within related PARP inhibitor chemotypes [2].

BACE-1 Alzheimer's Disease Structure-Based Drug Design

4-Bromobenzyl Halogen Bonding Advantage

The 4-bromobenzyl substituent provides a sigma-hole that can engage in halogen bonding with backbone carbonyl oxygens or other Lewis bases in a protein binding site. In the BACE-1 inhibitor co-crystal structures (PDB: 4I0G, 4I11), halogenated aromatic rings form close contacts (<3.2 Å) with specific hydrophobic pockets, contributing to improved binding enthalpy [1]. While no quantitative halogen-bond energy measurement exists for this exact compound, the 4-bromo substituent has been shown in model systems to contribute approximately 1.0-1.5 kcal/mol to binding free energy compared to a 4-H analog, and roughly 0.5 kcal/mol more than a 4-Cl analog due to greater polarizability [2]. This favorable interaction is absent in 4-fluorobenzyl, 4-methylbenzyl, or unsubstituted benzyl comparators, which cannot form halogen bonds.

Halogen Bonding Medicinal Chemistry Protein-Ligand Interactions

Combined 5-OH/4-Br-Bn Pattern for PARP Radiosensitization

5-Substituted dihydroisoquinolinones have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP). In a seminal study, several 5-substituted derivatives enhanced the lethal effects of ionizing radiation in mammalian cells, as measured by changes in survival curve parameters D₀ and D_q [1]. While the 5-benzyloxy derivatives were active, the 5-hydroxy substitution likely represents a metabolically more stable and synthetically more accessible alternative. The 4-bromobenzyl group at the 2-position provides additional lipophilic bulk predicted to improve membrane permeability by a calculated logP increase of 1.5-2.0 units over the unsubstituted 2-H analog . This dual-functionalization (5-OH for pharmacophore binding, 2-(4-Br-Bn) for permeability) distinguishes this compound from simpler 5-OH or 2-substituted-only analogs that lack the combined properties necessary for cellular activity.

PARP Cancer Radiosensitization

Late-Stage Diversification via 4-Bromobenzyl Handle

The 4-bromobenzyl moiety is a versatile synthetic handle for cross-coupling reactions. This compound can be directly functionalized via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to generate libraries of derivatives. In the context of the p53-MDM2 PPI inhibitor discovery program, dihydroisoquinolinone derivatives with varied aryl substituents at the 2-position were systematically explored to map the binding pocket [1]. The target compound, with its 4-bromobenzyl group, serves as a universal late-stage intermediate. In contrast, a 4-chlorobenzyl analog will react significantly slower in oxidative addition steps (rate ratio Br:Cl ≈ 100:1 for Pd(0) insertion), limiting its utility in rapid parallel synthesis [2]. This directly impacts procurement choices for laboratories planning to generate focused compound libraries.

Late-Stage Functionalization Chemical Biology Click Chemistry

2-(4-Bromobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: Key Application Scenarios


Non-Catalytic BACE-1 Inhibitor Lead Generation

Based on the crystallographic evidence that dihydroisoquinolines can occupy the BACE-1 active site without engaging catalytic aspartates [Bowers et al., 2013], this compound serves as an ideal starting scaffold. The 5-hydroxy group provides a key hydrogen-bonding interaction, while the 4-bromobenzyl group can be used for halogen-bond-guided affinity maturation or replaced via cross-coupling to explore S1/S3 pocket specificity [1].

PARP Inhibitor with Radiosensitization Development

The demonstrated ability of 5-substituted dihydroisoquinolinones to enhance radiation-induced cell killing positions this compound as a candidate for SAR expansion in oncology. The combined 5-OH pharmacophore and 2-(4-Br-Bn) permeability handle addresses the critical need for cell-active PARP inhibitors [1]. Medicinal chemists can initiate a program by first evaluating the compound's intrinsic PARP-1/2 inhibitory activity in a cell-free assay, followed by clonogenic survival assays in the presence of ionizing radiation.

p53-MDM2 PPI Probe Synthesis

Dihydroisoquinolinones have been validated as a new class of p53-MDM2 inhibitors. This compound can be used as a late-stage intermediate to rapidly generate a library of analogs via Suzuki coupling on the 4-bromobenzyl handle. Such a library would systematically probe the hydrophobic pocket that is uniquely accessed by this scaffold class [1][2].

PARP10 Selectivity Chemical Probe

Research on PARP10 has utilized C-7 substituted dihydroisoquinolinones to achieve selective inhibition via a chemical genetics approach [1]. While this compound has a 5-hydroxy rather than a C-7 substitution, it could serve as a negative control or be converted to a C-7 derivative for selectivity profiling across the PARP family, aiding in the functional decoding of individual PARP members.

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